molecular formula C12H12O2 B083314 4,5,7-Trimethyl-2H-chromen-2-one CAS No. 14002-91-6

4,5,7-Trimethyl-2H-chromen-2-one

Cat. No. B083314
CAS RN: 14002-91-6
M. Wt: 188.22 g/mol
InChI Key: PUBIEFXQKSKEBE-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-2H-chromen-2-one is a compound belonging to the chromen-2-one family, known for their diverse chemical properties and wide range of applications in various fields of chemistry and pharmacology. The research on this compound involves synthesis strategies, structure elucidation, and exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of 4,5,7-Trimethyl-2H-chromen-2-one derivatives often involves novel methodologies, including one-pot synthesis and multicomponent reactions. For instance, a one-pot synthesis approach has been reported for the creation of heteroaryl anionic synthons like substituted 4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones, showcasing the versatility in synthesizing chromen-2-one derivatives (Carmel Y. et al., 2018). Another example includes the synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones through a four-component reaction, highlighting the compound's adaptability in multi-component synthesis environments (Zhengquan Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of 4,5,7-Trimethyl-2H-chromen-2-one derivatives is characterized by detailed spectroscopic and elemental analyses. X-ray crystallography provides insights into their molecular conformation and the impact of substituents on their structure. For example, the crystal structure analysis of related chromen-2-one derivatives has been conducted to reveal their dimer formations and intramolecular hydrogen bonding patterns (Manolov, I. et al., 2008).

Chemical Reactions and Properties

4,5,7-Trimethyl-2H-chromen-2-one participates in various chemical reactions, including photochemical synthesis and multicomponent reactions, demonstrating its reactivity and functional group compatibility. Notably, the compound's involvement in intramolecular Paterno–Buchi reactions highlights its potential in synthesizing complex molecular architectures (Jindal, P. et al., 2014).

Physical Properties Analysis

The physical properties of 4,5,7-Trimethyl-2H-chromen-2-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through comprehensive analytical techniques, including spectroscopy and crystallography.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for exploring the compound's applications in synthesis and material science. The regioselective bromination and rearrangement of chromen-2-one derivatives underline the compound's versatility in chemical transformations (Yang, Wang, 2010).

Scientific Research Applications

properties

IUPAC Name

4,5,7-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBIEFXQKSKEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345477
Record name 4,5,7-Trimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-Trimethyl-2H-chromen-2-one

CAS RN

14002-91-6
Record name 4,5,7-Trimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,7-Trimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S GULATI - 2021 - researchgate.net
Heterocyclic motifs are unique precursors for the synthesis of various pharmaceuticals and agrochemicals particularly those possessing N-or S-moieties. They are integral part of …
Number of citations: 0 www.researchgate.net

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